molecular formula C11H19NO3 B12871922 Ethyl 2-(3-ethyl-4-hydroxy-4-methylpyrrolidin-2-ylidene)acetate

Ethyl 2-(3-ethyl-4-hydroxy-4-methylpyrrolidin-2-ylidene)acetate

Cat. No.: B12871922
M. Wt: 213.27 g/mol
InChI Key: ZIYVTNGOWWBDEV-TWGQIWQCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-(3-ethyl-4-hydroxy-4-methylpyrrolidin-2-ylidene)acetate is a complex organic compound that belongs to the class of esters. Esters are known for their pleasant odors and are often used in perfumes and flavoring agents . This particular compound features a pyrrolidine ring, which is a five-membered lactam structure, and is substituted with ethyl, hydroxy, and methyl groups. The presence of these functional groups imparts unique chemical properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(3-ethyl-4-hydroxy-4-methylpyrrolidin-2-ylidene)acetate typically involves the condensation of ethyl acetoacetate with a suitable amine under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as piperidine in ethanol, followed by purification steps to isolate the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under reflux conditions. The reaction mixture is then subjected to distillation and crystallization processes to obtain the pure compound. The use of continuous flow reactors can also enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(3-ethyl-4-hydroxy-4-methylpyrrolidin-2-ylidene)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 2-(3-ethyl-4-hydroxy-4-methylpyrrolidin-2-ylidene)acetate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 2-(3-ethyl-4-hydroxy-4-methylpyrrolidin-2-ylidene)acetate involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor, binding to the active site of enzymes and preventing their normal function. This inhibition can lead to various biological effects, such as antimicrobial activity by disrupting bacterial enzyme function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-(3-ethyl-4-hydroxy-4-methylpyrrolidin-2-ylidene)acetate is unique due to its complex structure, which includes a pyrrolidine ring and multiple functional groups. This complexity imparts distinct chemical properties and potential biological activities that are not observed in simpler esters .

Properties

Molecular Formula

C11H19NO3

Molecular Weight

213.27 g/mol

IUPAC Name

ethyl (2Z)-2-(3-ethyl-4-hydroxy-4-methylpyrrolidin-2-ylidene)acetate

InChI

InChI=1S/C11H19NO3/c1-4-8-9(6-10(13)15-5-2)12-7-11(8,3)14/h6,8,12,14H,4-5,7H2,1-3H3/b9-6-

InChI Key

ZIYVTNGOWWBDEV-TWGQIWQCSA-N

Isomeric SMILES

CCC1/C(=C/C(=O)OCC)/NCC1(C)O

Canonical SMILES

CCC1C(=CC(=O)OCC)NCC1(C)O

Origin of Product

United States

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